
Dipyrone
Descripción general
Descripción
Dipyrone (metamizole), a pyrazolone-derived nonsteroidal anti-inflammatory drug (NSAID), has been clinically used since 1922 for its analgesic, antipyretic, and spasmolytic properties . Unlike traditional NSAIDs, this compound exhibits minimal gastrointestinal toxicity, making it a preferred option in countries where it remains approved (e.g., Germany, Spain, Brazil) . However, its association with rare but severe hematological side effects, such as agranulocytosis, has led to market withdrawal in the U.S., U.K., and Japan .
Métodos De Preparación
Traditional Four-Step Synthesis of Dipyrone
The classical synthesis of this compound begins with 4-aminoantipyrine (4-AA) and proceeds through sequential functional group modifications.
Formylation of 4-Aminoantipyrine
The first step involves formylation using formic acid under reflux conditions. This 6-hour reaction achieves an 88.1% yield by converting the primary amine of 4-AA into a formamide derivative. Cooling and crystallization steps isolate the intermediate, though residual formic acid necessitates neutralization with sodium hydroxide .
Methylation and Hydrolysis
Methylation with dimethyl sulfate introduces a methyl group to the formamide intermediate in a 5-hour reaction, yielding 94.1%. Subsequent hydrolysis with sulfuric acid removes the formyl protecting group, producing 4-methylaminoantipyrine (MAA). This step requires careful pH control to avoid over-hydrolysis, which generates unwanted byproducts .
Neutralization and Condensation
The final condensation with formaldehyde and sodium bisulfite occurs under acidic conditions over 4 hours. This step forms the sulfonate group critical for this compound’s water solubility. However, reflux temperatures above 80°C risk thermal degradation, limiting the yield to 93.9%. The cumulative yield across all steps is 76.3%, with environmental concerns arising from excessive sulfuric acid use .
Improved Two-Step Synthesis Method
A patent-pending method (CN102399191B) streamlines synthesis into two steps, enhancing efficiency and selectivity .
Selective Condensation with Paraformaldehyde
Replacing formaldehyde with paraformaldehyde eliminates di-substituted byproducts (e.g., formula III) that plagued traditional methods. In ethanol (95% v/v), 4-AA reacts with paraformaldehyde and sodium bisulfite at reflux for 1–2 hours, yielding 96% pure 4-N-demethyl this compound (formula II). Paraformaldehyde’s controlled release of formaldehyde ensures mono-substitution, avoiding the 20% byproduct formation seen with formalin .
Methylation Under Weakly Alkaline Conditions
4-N-demethyl this compound undergoes methylation with methyl sulfate in ethanol (92–95% v/v) buffered with sodium bicarbonate. Maintaining ethanol content above 92% suppresses hydrolysis of the methylated product while allowing complete reaction at 50–60°C. This step achieves 93% yield, with total process yield reaching 87.5%—a 14.7% improvement over traditional methods .
Comparative Analysis of Synthesis Methods
Table 1 summarizes key differences between traditional and improved methods.
Parameter | Traditional Method | Improved Method |
---|---|---|
Steps | 4 | 2 |
Total Yield | 76.3% | 87.5% |
Reaction Time | 19 hours | 3–4 hours |
Key Reagents | Formaldehyde, H₂SO₄ | Paraformaldehyde, NaHCO₃ |
Byproduct Formation | 20% di-substituted | <4% |
Environmental Impact | High (H₂SO₄ waste) | Moderate (reduced acid use) |
Data derived from patent CN102399191B .
Quality Control in this compound Preparation
Chemiluminescent Detection
Post-synthesis analysis employs the quinolinic hydrazide-H₂O₂-vanadium(IV) system to quantify this compound. This flow-injection method detects concentrations as low as 1 μg/mL with 85 samples/hour throughput, ensuring batch consistency .
HPLC Validation
Regulatory protocols (USDA CLG-DPN1.00) use reversed-phase HPLC with a C18 column and UV detection (265 nm). Mobile phases of methanol-water (65:35) resolve this compound from metabolites like 4-AA and MAA, with a retention time of 3.25 minutes .
Industrial Considerations and Scalability
The two-step method reduces production costs by 18% through:
-
Reduced Solvent Consumption : Ethanol recycling minimizes waste.
-
Faster Throughput : 3-hour reaction time vs. 19 hours.
-
Lower Energy Input : Milder temperatures (50–60°C vs. reflux).
Pilot-scale trials demonstrate consistent yields of 85–88%, meeting pharmacopeial standards for residual solvents and heavy metals .
Análisis De Reacciones Químicas
Tipos de reacciones: El metamizol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: El metamizol puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción del metamizol puede lograrse utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El metamizol puede experimentar reacciones de sustitución con halógenos u otros electrófilos en condiciones apropiadas.
Productos principales formados:
Oxidación: La oxidación del metamizol normalmente da lugar a la formación de derivados de ácido sulfónico.
Reducción: La reducción conduce a la formación de derivados de amina.
Sustitución: Las reacciones de sustitución producen diversos derivados halogenados o alquilados de metamizol.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dipyrone is metabolized into several active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), which are responsible for its pharmacological effects. These metabolites exhibit potent analgesic and antipyretic activities, although their exact mechanisms of action are not fully understood .
Key Pharmacological Effects:
- Analgesic: Effective in managing acute and chronic pain.
- Antipyretic: Reduces fever through peripheral and central mechanisms.
- Spasmolytic: Alleviates smooth muscle spasms, particularly in the gastrointestinal tract .
Clinical Applications
- Pain Management
- Fever Reduction
- Gastrointestinal Applications
Research Findings
Recent studies have explored various aspects of this compound's effects on biological systems:
- A study investigating this compound's effects on intervertebral disc cells demonstrated that while it inhibited cell proliferation, it did not induce apoptosis. The treatment altered gene expression related to cartilage metabolism, suggesting potential implications for degenerative disc disease .
- Another research highlighted this compound's protective effects on the gastric mucosa, indicating that it could reduce the risk of gastric ulcers compared to NSAIDs .
Case Studies
Case Study 1: Postoperative Pain Management
In a clinical trial involving patients undergoing major surgery, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in pain scores compared to control groups receiving placebo or alternative analgesics.
Case Study 2: Management of Fever in Pediatric Patients
A cohort study assessed the efficacy of this compound in children with febrile illnesses. The results showed rapid onset of action in reducing fever without significant adverse effects, supporting its use as an effective antipyretic in pediatric care .
Data Table: Comparative Efficacy of this compound
Application | Efficacy Level | Safety Profile | Common Use Cases |
---|---|---|---|
Analgesic | High | Moderate risk (agranulocytosis) | Postoperative pain, cancer pain |
Antipyretic | High | Low risk | Fever management |
Spasmolytic | Moderate | Low risk | Abdominal colic |
Mecanismo De Acción
El metamizol ejerce sus efectos a través de un mecanismo de acción central en el hipotálamo, donde modula la regulación de la temperatura corporal y la percepción del dolor . Inhibe la señalización de los canales de potencial receptor transitorio de ankirina 1 (TRPA1), que juegan un papel en las vías del dolor y la inflamación . Además, los metabolitos del metamizol, como la 4-metilaminoantipirina y la 4-aminoantipirina, contribuyen a sus efectos analgésicos y antipiréticos inhibiendo la síntesis de prostaglandinas .
Compuestos similares:
Ácido acetilsalicílico (aspirina): Tanto el metamizol como la aspirina son analgésicos no opioides, pero la aspirina también es un agente antiinflamatorio.
Paracetamol (acetaminofén): Al igual que el metamizol, el paracetamol es un analgésico y un antipirético, pero carece de propiedades antiinflamatorias significativas.
Singularidad del metamizol: El metamizol es único debido a su potente actividad espasmolítica, que no se observa comúnmente en otros analgésicos no opioides. Además, su capacidad para inhibir los canales TRPA1 lo diferencia de otros analgésicos .
Comparación Con Compuestos Similares
Dipyrone vs. Acetylsalicylic Acid (ASA)
- Mechanism : Both inhibit prostaglandin synthesis via COX inhibition, but this compound’s effect is reversible, whereas ASA covalently modifies COX, leading to irreversible inhibition .
- Efficacy : In human fibroblast cultures, ASA suppressed basal prostaglandin production more effectively than this compound (P < 0.0001). However, this compound demonstrated comparable inhibition of bradykinin-stimulated arachidonic acid release without reducing cell viability .
This compound vs. Paracetamol (Acetaminophen)
- Mechanism: Both are classified as atypical NSAIDs with weak peripheral COX inhibition but strong central COX-3 inhibition. This compound uniquely activates ATP-sensitive K⁺ channels and TRPA1 receptors, whereas paracetamol relies on TRPV1 modulation and endogenous opioid pathways .
- Analgesia : In pediatric tonsillectomy patients, this compound and paracetamol showed equivalent pain relief, but this compound required fewer rescue analgesics .
- Antipyretic Efficacy: In critically ill adults, intravenous paracetamol reduced fever faster (within 2 hours) than this compound, though this compound achieved greater temperature reduction by 4 hours .
- Safety : Paracetamol carries hepatotoxicity risks at high doses, while this compound’s agranulocytosis risk (~1–5 cases per million users) remains a debated contraindication .
This compound vs. Ibuprofen
- Both achieved ~1.5°C decline within 4 hours .
- Analgesic Potency : In postoperative pain models, this compound (500 mg oral) provided 73% patient-reported pain relief (vs. 32% with placebo), comparable to ibuprofen’s efficacy .
- Safety : Ibuprofen’s higher COX-1 inhibition increases gastrointestinal and cardiovascular risks, whereas this compound’s spasmolytic action benefits colic pain without exacerbating ulcers .
This compound vs. Novel Analgesic Compounds
- 4-Acyl-Arylhydrazone Derivatives : Compound W1d, a this compound analog, demonstrated 11-fold greater potency (ED₅₀ = 1.41 mg/kg) in mouse abdominal constriction tests, though efficacy (86% inhibition) matched this compound .
- Indole-Chalcone Hybrids : These compounds showed comparable latency in hot-plate tests to this compound (300 mg/kg) but superior efficacy in tail-immersion assays, suggesting enhanced central analgesic pathways .
Data Tables
Table 1: Antipyretic Efficacy in Clinical Studies
Table 2: Analgesic Potency in Preclinical Models
Mechanistic Insights and Clinical Implications
- COX Inhibition: this compound’s metabolites (MAA, AA) inhibit COX-1/COX-2 non-competitively, reducing prostaglandin synthesis without damaging gastrointestinal mucosa .
- TRP Channel Modulation : Activation of TRPA1 by this compound metabolites contributes to peripheral analgesia, distinguishing it from centrally acting paracetamol .
- Combination Therapies : Co-administration with opioids (e.g., tramadol) enhances analgesia synergistically, minimizing opioid dosage and side effects .
Actividad Biológica
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to this compound.
This compound's analgesic and antipyretic effects are thought to arise from multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes : this compound and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of this compound .
- Central Nervous System Effects : Evidence suggests that this compound can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
- Peripheral Mechanisms : While primarily acting centrally, this compound also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its biological activity:
- Absorption and Metabolism : After oral administration, this compound undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
- Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .
Clinical Efficacy
This compound has been extensively studied for its efficacy in various clinical scenarios:
- Postoperative Pain Management : A systematic review indicated that this compound is effective for acute postoperative pain relief. In trials comparing this compound with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
- Migraine Treatment : this compound has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .
Table 1: Summary of Clinical Studies on this compound Efficacy
Study Type | Sample Size | Comparison Group | Main Findings |
---|---|---|---|
Postoperative Pain Study | 809 | Placebo/Ibuprofen | Comparable efficacy to other NSAIDs |
Migraine Treatment Study | Varies | Placebo | Effective in acute migraine relief |
Colic Pain Management | N/A | N/A | Effective for biliary/intestinal colic |
Adverse Effects
Despite its efficacy, this compound is associated with certain adverse effects:
- Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
- Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with this compound use .
Case Studies
Several case studies illustrate both the therapeutic potential and risks associated with this compound:
- Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of this compound for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, this compound was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of dipyrone as an analgesic and antipyretic?
this compound’s metabolites, particularly 4-methyl-amino-antipyrine (MAA), inhibit cyclooxygenase (COX)-1 and COX-2 enzymes non-selectively, with IC50 values of 2.55 μmol/L (COX-1) and 4.65 μmol/L (COX-2) in vitro. This inhibition reduces prostaglandin synthesis, contributing to its analgesic and antipyretic effects. Notably, MAA plasma concentrations remain above IC50 thresholds for 8–12 hours post-administration, correlating with sustained COX suppression .
Q. What is the evidence for this compound’s association with agranulocytosis, and how should researchers assess this risk?
Agranulocytosis incidence varies geographically (risk ratio: 0.8–23.7), influenced by dosing patterns, treatment duration, and concomitant medications. Researchers should conduct pharmacovigilance studies with standardized hematological monitoring, particularly in regions where this compound is widely used. Integrative reviews synthesizing data from diverse populations (e.g., via SciELO, PubMed) are critical to contextualize risk factors .
Q. How effective is this compound compared to acetaminophen for postoperative pain relief?
In randomized trials, single-dose oral this compound (500 mg) achieved ≥50% pain relief in 73% of patients vs. 32% with placebo. Intravenous this compound (1 g) showed comparable efficacy to acetaminophen in migraine and tension-type headache, with no significant differences in adverse events. Researchers should prioritize double-blind designs with active comparators and standardized pain scales (e.g., VAS) .
Advanced Research Questions
Q. How can conflicting data on this compound’s antipyretic efficacy in ICU patients be resolved?
Retrospective studies report marginal temperature reductions with this compound (-0.8°C) vs. acetaminophen (-0.9°C), but lack untreated controls. Future trials should include untreated cohorts and use time-series analysis (e.g., Friedman test for paired temperature data). Sample sizes ≥765 patients are recommended to detect clinically relevant differences (e.g., 0.3°C) with 90% power .
Q. What methodological challenges arise when studying this compound’s neuroprotective potential in stroke models?
In vitro studies show this compound inhibits apoptosis in ischemic brain cells, but its prodrug nature limits direct COX inhibition in cell cultures. Researchers must prioritize in vivo models (e.g., rodent middle cerebral artery occlusion) with immunohistochemical analysis of apoptotic markers (e.g., caspase-3) and dose-response studies to validate neuroprotection without agranulocytosis risks .
Q. Why do pharmacokinetic studies of this compound’s active metabolite (MAA) show variability across populations?
Population pharmacokinetic analyses reveal age-dependent clearance reductions (p<0.05), with hepatic/renal function being poor predictors. Researchers should employ nonlinear mixed-effects modeling (NONMEM) to account for covariates like age and polypharmacy, particularly in geriatric cohorts .
Q. How does this compound’s COX inhibition profile compare to selective COX-2 inhibitors (e.g., celecoxib)?
this compound’s metabolite MAA suppresses COX-2 by 87–94% at 500–1000 mg doses, exceeding celecoxib’s inhibition (∼80% at 200 mg). However, its non-acidic structure reduces gastrointestinal toxicity. Comparative studies should measure prostaglandin E2 levels in whole-blood assays to quantify isoform-specific effects .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in agranulocytosis incidence rates across regions?
Conflicting incidence data (e.g., 0.8 vs. 23.7 cases/million) may stem from genetic polymorphisms (e.g., HLA variants) or surveillance bias. Genome-wide association studies (GWAS) paired with national pharmacovigilance databases (e.g., FDA, ANVISA) are needed to identify genetic/environmental modifiers .
Q. What explains the modest antipyretic effect of this compound in ICU trials despite strong COX inhibition?
While this compound reduces temperature by 0.8–1.1°C in small observational studies, ICU trials show only -0.1°C incremental benefit vs. untreated patients. Confounders like sepsis-induced thermoregulatory dysfunction may attenuate effects. Researchers should stratify patients by infection status and use multivariate regression to adjust for covariates .
Q. Experimental Design Recommendations
Q. What statistical approaches optimize power in this compound efficacy trials?
For non-normally distributed data (e.g., temperature curves), non-parametric tests (Mann-Whitney, Kruskal-Wallis) with Bonferroni-Holm correction are recommended. Sample size calculations should assume SD=1.0°C (based on HEAT trial placebo data) and include 15% attrition buffers .
Q. How can in vitro findings on this compound’s cytotoxicity be translated to in vivo models?
In vitro studies showing this compound-induced senescence in intervertebral disc cells lack relevance to intact organisms. Researchers should use 3D organoid cultures or animal models with pharmacokinetic profiling to mimic metabolite exposure .
Propiedades
Número CAS |
68-89-3 |
---|---|
Fórmula molecular |
C13H17N3NaO4S |
Peso molecular |
334.35 g/mol |
Nombre IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
Clave InChI |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
Apariencia |
Powder |
Key on ui other cas no. |
68-89-3 |
Pictogramas |
Health Hazard |
Solubilidad |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.